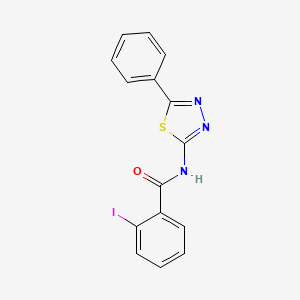

2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Description

2-Iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide (molecular formula: C₁₅H₁₀IN₃OS; molecular weight: 407.23 g/mol) is a halogenated benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a phenyl group at the 5-position and a 2-iodobenzamide moiety at the 2-position. Its synthesis involves coupling benzoylisothiocyanate with thiosemicarbazide, followed by cyclization and iodination steps .

Properties

IUPAC Name |

2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10IN3OS/c16-12-9-5-4-8-11(12)13(20)17-15-19-18-14(21-15)10-6-2-1-3-7-10/h1-9H,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXJYPYRHRKHRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10IN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a hydrazine derivative with carbon disulfide in the presence of a base, followed by cyclization.

Coupling with Benzamide: The final step involves coupling the iodinated thiadiazole with benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and reactivity.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaOH).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction can lead to changes in the oxidation state of the sulfur and nitrogen atoms in the thiadiazole ring.

Scientific Research Applications

Anticancer Properties

The compound's structure suggests significant potential as an anticancer agent. Research indicates that derivatives of 1,3,4-thiadiazole, including those similar to 2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, exhibit promising cytotoxic effects against various cancer cell lines.

Case Studies:

- A study synthesized a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives targeting epidermal growth factor receptor (EGFR) and HER-2. These compounds demonstrated selective inhibition of kinase activity and significant anti-proliferative effects against breast cancer cells (MCF-7 and SK-BR-3) with IC50 values indicating strong potency .

- Another investigation highlighted the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds which showed effective inhibition of cancer cell proliferation and induced apoptosis in HeLa cells .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| YH-9 | MCF-7 | 23.29 | EGFR/HER-2 inhibition |

| 5d | HeLa | 0.37 | Induces apoptosis |

| 2g | LoVo | 2.44 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented. Compounds similar to this compound have shown effectiveness against a range of bacterial and fungal pathogens.

Research Findings:

- A review indicated that halogenated thiadiazole compounds exhibit enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against Candida albicans and Aspergillus niger .

Table 2: Antimicrobial Efficacy of Thiadiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 8d | A. niger | 32 | Antifungal |

| 9d | S. aureus | 25 | Antibacterial |

| CL64855 | Trypanosoma cruzi | N/A | Antiparasitic |

Other Biological Activities

In addition to anticancer and antimicrobial effects, thiadiazole derivatives have been explored for their potential in treating parasitic infections. For instance, compounds derived from the thiadiazole structure have shown efficacy against Trypanosoma cruzi, the causative agent of Chagas disease .

Case Study:

The compound Megazol, a known anti-trypanosomal agent derived from thiadiazole structures, has been recognized for its high activity against drug-resistant forms of trypanosomiasis despite concerns regarding toxicity .

Mechanism of Action

The mechanism of action of 2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The thiadiazole ring’s ability to interact with biological targets is attributed to its mesoionic character, which allows it to cross cellular membranes and bind to various biomolecules .

Comparison with Similar Compounds

The structural and functional differences between 2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide and its analogs significantly influence their physicochemical properties, pharmacokinetics, and biological activities. Below is a detailed comparison:

Halogen-Substituted Analogs

Key Observations :

- Bromine offers intermediate properties .

- Positional Isomerism : Substitution at the 2-position (iodo, bromo) versus 4-position (fluoro) alters electronic distribution, affecting binding to biological targets like enzymes or DNA .

Complex Derivatives with Additional Functional Groups

Key Observations :

- Schiff Bases: Methyleneamino-linked derivatives (e.g., compound 7k) demonstrate superior anticancer activity compared to simple halogenated analogs, likely due to enhanced hydrogen bonding and π-π stacking interactions .

Non-Halogenated Analogs

Key Observations :

- Electron-Withdrawing Groups: Cyano and acrylamide substituents (e.g., in compound 7c) increase electrophilicity, promoting interactions with nucleophilic residues in target proteins .

Biological Activity

2-Iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action and potential applications.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a benzamide moiety, characterized by the presence of an iodine atom. This unique structure contributes to its biological activity by influencing electronic properties and reactivity with biological targets.

Anticancer Activity

Research indicates that thiadiazole derivatives, including this compound, exhibit significant anticancer properties. The following table summarizes key findings related to its anticancer activity:

The compound has shown potent growth inhibition in various cancer cell lines, suggesting its potential as an effective anticancer agent.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial activity:

The compound's efficacy against various microorganisms highlights its potential application in treating infections.

Cellular Effects

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.

- Oxidative Stress Modulation : Similar compounds have shown antioxidant properties, suggesting that this compound may also scavenge free radicals and reduce oxidative stress within cells.

- Gene Expression Alteration : It is plausible that the compound alters gene expression profiles related to cell cycle regulation and apoptosis.

Case Studies and Research Findings

Recent studies have focused on synthesizing new derivatives of thiadiazoles to enhance their biological profiles. For instance:

- A study synthesized a series of thiadiazole derivatives and evaluated their anticancer effects on human cell lines, revealing that modifications in substituents significantly influenced their potency .

- Another research highlighted the structure–activity relationship (SAR) indicating that electron-withdrawing groups enhance antimicrobial activity while electron-donating groups improve anticancer potential .

Q & A

Q. What are the common synthetic routes for preparing 2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide derivatives with benzoyl chloride analogs. Key intermediates like N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide (prepared via benzoylisothiocyanate and thiosemicarbazide in dry acetonitrile) can be functionalized with iodine substituents using electrophilic iodination . Optimization includes controlling solvent polarity (e.g., acetonitrile or DMF), temperature (reflux at 80–100°C), and catalysts (e.g., triethylamine for nucleophilic substitution). Microwave-assisted synthesis under solvent-free conditions can enhance reaction efficiency and purity .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for benzamide, C-I stretch at ~500 cm⁻¹).

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, thiadiazole C-S-C signals).

- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺ via ESI-MS) and fragmentation patterns.

- Elemental analysis : Ensures stoichiometric purity (C, H, N, S percentages within ±0.3% of theoretical values) .

Q. How is X-ray crystallography applied to determine the crystal structure, and what role do programs like SHELX play in refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and packing motifs. SHELXTL/SHELXL refines structures by minimizing residuals (R-factor < 0.08) using least-squares algorithms. Hydrogen bonding and π-π stacking interactions are analyzed via Mercury or Olex2 software. For iodine-heavy atoms, anomalous scattering improves phase determination .

Advanced Research Questions

Q. What in vitro assays are recommended to evaluate anticancer potential, and how can apoptosis/cell cycle data be interpreted?

- Methodological Answer :

- MTT assay : Measures cytotoxicity (GI₅₀ values) against cancer cell lines (e.g., MCF-7, HeLa). Normalize against MCF-10A (non-cancerous cells) to assess selectivity .

- Flow cytometry : Quantifies apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide DNA content analysis). For example, G2/M arrest suggests tubulin or CDK inhibition .

- Western blot : Validates protein targets (e.g., cleaved PARP for apoptosis, p-AKT for pathway inhibition) .

Q. How can molecular docking predict interactions with targets like 15-lipoxygenase (15-LOX) or AKT, and what parameters validate models?

- Methodological Answer :

- Docking software (AutoDock Vina, Schrödinger) : Simulates ligand-receptor binding. Use the crystal structure of 15-LOX (PDB: 1LOX) or AKT (PDB: 1UNQ) for grid generation.

- Validation metrics : Low RMSD (<2 Å) between docked and co-crystallized ligands, consensus scoring (Glide XP, GoldScore), and MD simulations (100 ns) to assess stability .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- QSAR modeling : Identifies physicochemical outliers (e.g., logP, polar surface area) affecting cell permeability.

- Metabolic stability assays : Test hepatic microsome degradation to rule out false negatives.

- Synchrotron-based crystallography : Re-examine binding modes if docking poses mismatch activity trends .

Q. In SAR studies, which functional group modifications enhance bioactivity in thiadiazole-benzamide hybrids?

- Methodological Answer :

- Electron-withdrawing groups (e.g., NO₂, CN) : Improve cytotoxicity by enhancing electrophilicity (e.g., compound 7e in showed IC₅₀ = 8.2 µM).

- Substituent position : Para-substitution on the benzamide ring increases steric complementarity with hydrophobic enzyme pockets.

- Heterocyclic fusion : Pyridine or triazole hybrids (e.g., compound 10 in ) enhance π-stacking and solubility .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.